molecular formula C8H11ClN2O3 B2497681 Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride CAS No. 2230800-21-0

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2497681
CAS RN: 2230800-21-0
M. Wt: 218.64
InChI Key: HFBUBOPGVJSJQC-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Neuropharmacology and GABA Receptor Modulation

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride (THIP or gaboxadol) is a GABA(A) receptor agonist. GABA(A) receptors play a crucial role in inhibitory neurotransmission within the central nervous system. Researchers have explored THIP’s effects on GABAergic signaling, sleep regulation, and anxiety management. Its potential as a sedative-hypnotic agent has been investigated, particularly for insomnia treatment .

Analgesic Properties

THIP has shown promise as an analgesic compound. Studies suggest that it may modulate pain perception by interacting with GABA(A) receptors in the spinal cord and brain regions involved in pain processing. Researchers are investigating its potential for chronic pain management .

Treatment of Alcohol Withdrawal

THIP’s GABAergic activity makes it relevant for alcohol withdrawal management. It may help alleviate withdrawal symptoms by enhancing inhibitory neurotransmission. Clinical trials have explored its efficacy in reducing alcohol cravings and withdrawal discomfort .

Cognitive Enhancement and Memory

Some studies have investigated THIP’s impact on cognitive function and memory. Its GABAergic effects may influence learning and memory processes. However, more research is needed to understand its precise mechanisms and potential therapeutic applications .

Anticonvulsant Properties

THIP has been evaluated as a potential anticonvulsant. By enhancing GABAergic inhibition, it may reduce seizure activity. Researchers have explored its efficacy in animal models of epilepsy and related disorders .

Synthetic Chemistry and Medicinal Chemistry

Beyond its pharmacological applications, THIP serves as a synthetic intermediate for other compounds. Researchers use it as a building block to create novel derivatives with modified pharmacological profiles. Medicinal chemists explore its structure-activity relationships to design more potent and selective GABAergic agents .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7;/h9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBUBOPGVJSJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride

CAS RN

2230800-21-0
Record name methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride
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